molecular formula C21H25N3O2 B11377207 N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide

Cat. No.: B11377207
M. Wt: 351.4 g/mol
InChI Key: WDLKYTBUSRGPQC-UHFFFAOYSA-N
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Description

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxypentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core, coupled with the hydroxyl and amide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-4-hydroxypentanamide

InChI

InChI=1S/C21H25N3O2/c1-16(25)11-12-21(26)22-14-13-20-23-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10,16,25H,11-15H2,1H3,(H,22,26)

InChI Key

WDLKYTBUSRGPQC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O

Origin of Product

United States

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